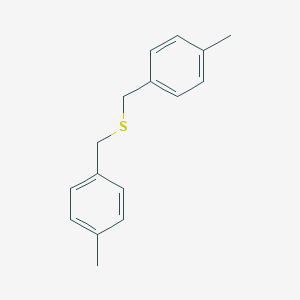
Sulfide, bis(4-methylbenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfide, bis(4-methylbenzyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a reducing agent and has been shown to have a wide range of biological and physiological effects.
Wissenschaftliche Forschungsanwendungen
Sulfide, bis(4-methylbenzyl)- has been used in a variety of scientific research applications, including as a reducing agent in organic synthesis, as a catalyst in chemical reactions, and as a potential therapeutic agent in medicine. This compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of sulfide, bis(4-methylbenzyl)- is not fully understood, but it is believed to act through the reduction of reactive oxygen species (ROS) and the inhibition of inflammatory cytokines. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Sulfide, bis(4-methylbenzyl)- has been shown to have a wide range of biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the promotion of cell survival, and the inhibition of cancer cell growth. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfide, bis(4-methylbenzyl)- has several advantages for lab experiments, including its high yield and low cost of synthesis. This compound is also stable under a wide range of conditions and has a long shelf life. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of sulfide, bis(4-methylbenzyl)-. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have potential as a therapeutic agent in cancer treatment, due to its ability to inhibit cancer cell growth. Further research is needed to fully understand the mechanism of action and potential applications of sulfide, bis(4-methylbenzyl)-, but it is clear that this compound has significant potential in a variety of scientific research fields.
Eigenschaften
CAS-Nummer |
13250-88-9 |
|---|---|
Produktname |
Sulfide, bis(4-methylbenzyl)- |
Molekularformel |
C16H18S |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
1-methyl-4-[(4-methylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C16H18S/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
KGBYNVUSDGMXEO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |
Andere CAS-Nummern |
13250-88-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

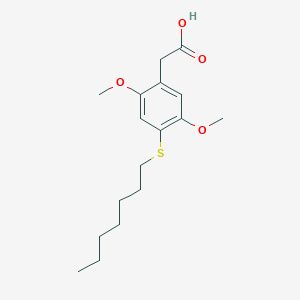
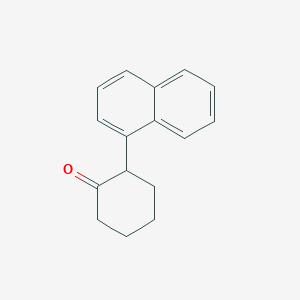
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
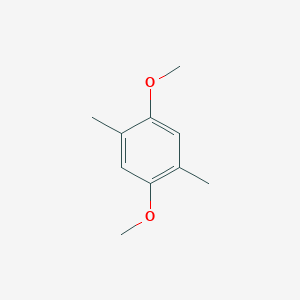
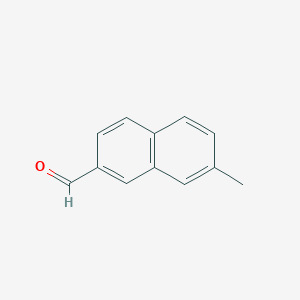
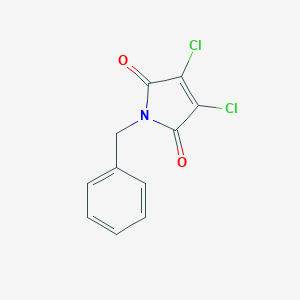
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
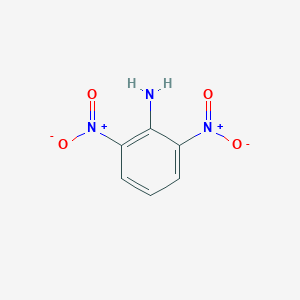
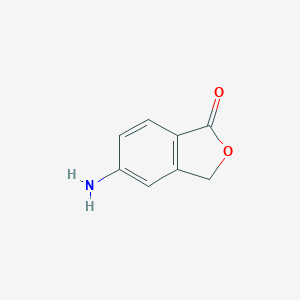
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
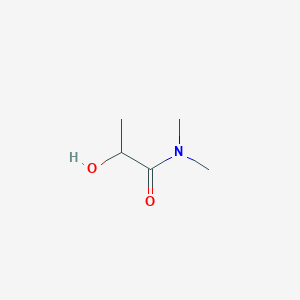

![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)